molecular formula C3H4BrN3S B12832735 (5-Bromo-1,2,4-thiadiazol-3-yl)methanamine

(5-Bromo-1,2,4-thiadiazol-3-yl)methanamine

Cat. No.: B12832735
M. Wt: 194.06 g/mol
InChI Key: GKJQBPZXYNOMBQ-UHFFFAOYSA-N
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Description

(5-Bromo-1,2,4-thiadiazol-3-yl)methanamine is an organic compound characterized by the presence of a bromine atom, a thiadiazole ring, and a methanamine group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,2,4-thiadiazol-3-yl)methanamine typically involves the bromination of 1,2,4-thiadiazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-1,2,4-thiadiazole is then reacted with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,2,4-thiadiazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

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Properties

Molecular Formula

C3H4BrN3S

Molecular Weight

194.06 g/mol

IUPAC Name

(5-bromo-1,2,4-thiadiazol-3-yl)methanamine

InChI

InChI=1S/C3H4BrN3S/c4-3-6-2(1-5)7-8-3/h1,5H2

InChI Key

GKJQBPZXYNOMBQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=N1)Br)N

Origin of Product

United States

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